molecular formula C13H22ClNO B1305925 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride CAS No. 473702-82-8

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride

Cat. No.: B1305925
CAS No.: 473702-82-8
M. Wt: 243.77 g/mol
InChI Key: TUEWZSMWSCQBMU-UHFFFAOYSA-N
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Description

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is an organic compound with the molecular formula C13H22ClNO It is a derivative of phenylamine, characterized by the presence of two isopropyl groups at the 3 and 5 positions, a methoxy group at the 4 position, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-diisopropyl-4-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 3,5-Diisopropyl-4-methoxy-phenylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,5-Diisopropyl-4-hydroxy-phenylamine.

    Reduction: Formation of 3,5-Diisopropyl-4-methoxy-phenylamine from a nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isopropyl groups may influence its binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups at the 3 and 4 positions.

    3,5-Diisopropyl-4-hydroxy-phenylamine: Similar but with a hydroxy group instead of a methoxy group.

    5-MeO-MiPT: A psychedelic compound with structural similarities.

Uniqueness

3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride is unique due to the specific positioning of its isopropyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where these specific structural features are advantageous.

Properties

IUPAC Name

4-methoxy-3,5-di(propan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5;/h6-9H,14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEWZSMWSCQBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC)C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387602
Record name 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473702-82-8
Record name 3,5-Diisopropyl-4-methoxy-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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